2-(5-Fenil-1,3,4-oxadiazol-2-il)fenol

Descripción general

Descripción

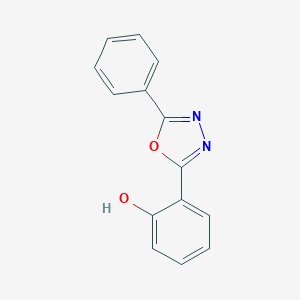

“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the formula C14H10N2O2 . It is a heterocyclic compound that includes a phenol group and an oxadiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized . The synthesis was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide, and then 5-pheny-1,3,4-Oxadiazol-2-thiol step by step .

Molecular Structure Analysis

The molecular structure of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” can be represented by the InChI code: 1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H .

Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is 238.25 . Its melting point is reported to be 433 degrees Celsius .

Aplicaciones Científicas De Investigación

Determinación Fluorescente de la Actividad de la Fosfatasa Alcalina

El compuesto 2-(5-fenil-1,3,4-oxadiazol-2-il)fenol se puede utilizar para sintetizar la sal disódica de 2-(5-fenil-1,3,4-oxadiazol-2-il) fosfato de fenilo (OXDP), que es un sustrato para la determinación fluorescente de la actividad de la fosfatasa alcalina (ALP). Este método implica un procedimiento de condensación en un solo paso que es útil en ensayos bioquímicos .

Predicción de Biodisponibilidad Oral

Los estudios in silico sugieren que los derivados del 1,3,4-oxadiazol cumplen con las reglas de cinco de Lipinski, lo que indica una biodisponibilidad oral positiva. Esto implica que compuestos como this compound podrían desarrollarse potencialmente en medicamentos de administración oral tras una evaluación farmacológica adicional .

Evaluación Antitumoral

Los compuestos que contienen el grupo 1,3,4-oxadiazol se han evaluado por sus propiedades antitumorales. El ensayo MTT puede medir la actividad de las enzimas mitocondriales en células vivas tratadas con estos compuestos para evaluar su eficacia en la inhibición del crecimiento de células cancerosas .

Síntesis de Derivados de Tiazolidinona

El anillo de 1,3,4-oxadiazol se puede incorporar a los derivados de tiazolidinona. Estos compuestos sintetizados tienen aplicaciones potenciales en química medicinal debido a su complejidad estructural y posibles actividades biológicas .

Actividad Antibacteriana y Antifúngica

Los derivados de 1,3,4-oxadiazoles han mostrado una actividad antibacteriana y antifúngica significativa contra varias cepas de bacterias y hongos. Esto sugiere que this compound podría ser un precursor para desarrollar nuevos agentes antimicrobianos .

Actividades Biológicas Agrícolas

El anillo de oxadiazol está presente en compuestos que exhiben un amplio espectro de actividades biológicas agrícolas. Estas actividades incluyen actuar como pesticidas químicos para combatir enfermedades de las plantas, lo que es crucial para la seguridad alimentaria y la agricultura sostenible .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 5-phenyl-1,3,4-oxadiazol-2(3h)-ones have been reported to inhibit the carboxylesterase notum , a negative regulator of the Wnt signaling pathway .

Mode of Action

It’s worth noting that oxadiazole derivatives often act as ligands, coordinating through the nitrogen atom .

Biochemical Pathways

If it indeed inhibits notum like its similar compounds, it could impact the wnt signaling pathway .

Result of Action

Some oxadiazole derivatives have shown significant anticancer and antioxidant activities .

Análisis Bioquímico

Biochemical Properties

It has been found to show significant antioxidant and anticancer activities

Cellular Effects

It has been observed to show significant anticancer activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKJOWVRUHGNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419396 | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-24-4 | |

| Record name | 18233-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol in phosphorescent OLED emitters?

A: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol acts as an ancillary ligand in iridium(III) and platinum(II) complexes used as emitters in phosphorescent OLEDs [, , , , ]. As an electron-transporting ancillary ligand, it contributes to balancing the injection and transport of electrons and holes within the OLED device []. This balanced charge transport is crucial for achieving high device performance.

Q2: How does modifying the structure of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol affect the performance of the resulting OLEDs?

A: Research shows that introducing fluoro or trifluoromethyl substituents to the 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand can significantly impact the photoluminescence, electrochemical properties, and electroluminescent performance of the resulting iridium(III) complexes [, ]. For instance, a complex using 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand demonstrated superior OLED performance with higher current efficiency and external quantum efficiency compared to complexes with less substituted ancillary ligands [].

Q3: What are the advantages of using iridium(III) complexes containing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol as emitters in OLEDs?

A3: Iridium(III) complexes incorporating 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol exhibit several desirable properties for OLED applications:

- High Photoluminescence Efficiency: These complexes often display high photoluminescence quantum yields, reaching up to 94%, indicating efficient energy transfer and light emission [].

- Tunable Emission Color: By modifying the main ligands coordinated to the iridium(III) center, the emission color can be tuned across a range of wavelengths, including green and deep red [, ].

- Good Electron Mobility: The presence of the 1,3,4-oxadiazole moiety in the ancillary ligand contributes to enhanced electron mobility in these complexes, facilitating efficient charge transport within the OLED device [].

- Low Efficiency Roll-Off: Devices incorporating these complexes demonstrate good operational stability with low efficiency roll-off at high luminance, making them promising for practical applications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

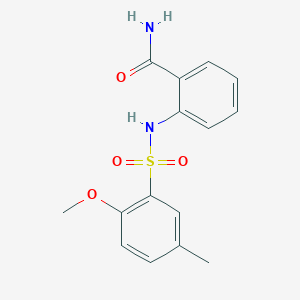

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)

![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)